molecular formula C12H16ClN3O2 B1420463 Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate CAS No. 34750-24-8

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate

Cat. No. B1420463
CAS RN: 34750-24-8
M. Wt: 269.73 g/mol
InChI Key: BNEXRBHAQPGEGU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is represented by the formula C12H16ClN3O2 .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is involved in the synthesis of various pyrimidine derivatives. For example, it's used in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These compounds have potential applications in medicinal chemistry due to their structural complexity and bioactive properties (Paronikyan et al., 2016).

Crystal Structure Analysis

The compound is used in crystal structure studies to understand molecular interactions and conformations. For instance, Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a similar compound, has been analyzed using single-crystal X-ray diffraction. These studies provide valuable insights into the molecular geometry and electronic structure, which are crucial for the design of new drugs (Hu Yang, 2009).

Antimicrobial and Anti-Tuberculosis Activity

Thiazole-aminopiperidine hybrid analogues, including derivatives of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate, have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant antimicrobial activity and are promising candidates for treating tuberculosis (Jeankumar et al., 2013).

Cytotoxic Activity Studies

The compound's derivatives are used in the study of cytotoxic activities against various cancer cell lines. For example, novel 5-methyl-4-thiopyrimidine derivatives synthesized from Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate have been evaluated for their cytotoxicity against human umbilical vein endothelial cells and various cancer cell lines, providing insights into their potential as anticancer agents (Stolarczyk et al., 2018).

Application in Nonlinear Optics (NLO)

Pyrimidine derivatives, including those synthesized from Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate, are studied for their nonlinear optical properties. These studies are crucial in the field of optoelectronics, as the compounds can be potential materials for NLO applications (Hussain et al., 2020).

properties

IUPAC Name

ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEXRBHAQPGEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674802
Record name Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate

CAS RN

34750-24-8
Record name Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34750-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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